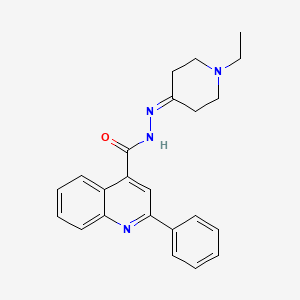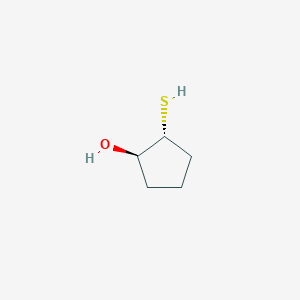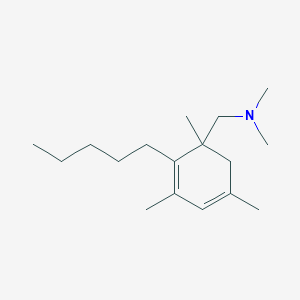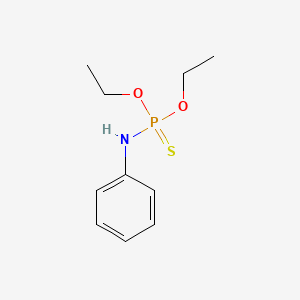![molecular formula C16H13Cl2N3O2 B14158301 5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 40056-78-8](/img/structure/B14158301.png)
5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2,5-dichlorophenol with a suitable methylating agent to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential activity against various pests and weeds.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
- Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, such as the presence of the oxadiazole ring and the dichlorophenoxy and methylphenyl substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
40056-78-8 |
|---|---|
Fórmula molecular |
C16H13Cl2N3O2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
5-[(2,5-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-5-12(6-3-10)19-16-21-20-15(23-16)9-22-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21) |
Clave InChI |
NMIPHGGCBSOPIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NN=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14158229.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B14158238.png)

![1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14158249.png)

![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)


![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)

![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

